Methyl 6-methylmorpholine-2-carboxylate hydrochloride
Description
Methyl 6-methylmorpholine-2-carboxylate hydrochloride is a morpholine-derived compound featuring a methyl ester group at position 2 and a methyl substituent at position 6 of the morpholine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. It is synthesized as a chiral compound, with stereoisomers such as (2S,6S) and (2R,6R) configurations reported .
Properties
IUPAC Name |
methyl 6-methylmorpholine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUZHRYXGJOWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps:
- Acid Activation : 6-Methylmorpholine-2-carboxylic acid reacts with SOCl₂ to form the acyl chloride intermediate.
- Esterification : The intermediate reacts with methanol to yield the methyl ester.
- Salt Formation : Hydrochloric acid (HCl) is introduced to precipitate the hydrochloride salt.
Conditions :
- Temperature: 0–25°C (Step 1), reflux at 60–80°C (Step 2).
- Solvent: Anhydrous methanol or tetrahydrofuran (THF).
- Yield: 75–85%.
Mechanistic Insights :
- SOCl₂ converts the carboxylic acid to a reactive acyl chloride, facilitating nucleophilic attack by methanol.
- Steric hindrance from the methyl group at the 6-position necessitates prolonged reaction times.
Carboxylation of 6-Methylmorpholine Using Methyl Chloroformate
This two-step method starts with 6-methylmorpholine and methyl chloroformate (ClCOOCH₃).
Reaction Steps:
- Carboxylation : 6-Methylmorpholine reacts with methyl chloroformate in anhydrous acetonitrile.
- Acidification : HCl gas is bubbled through the solution to form the hydrochloride salt.
Conditions :
- Base: Triethylamine (TEA) to neutralize HCl byproducts.
- Temperature: 0–5°C (Step 1), room temperature (Step 2).
- Yield: 80–90%.
Advantages :
- High regioselectivity due to the electron-donating methyl group directing carboxylation to the 2-position.
Continuous Flow Synthesis for Industrial-Scale Production
Industrial applications favor continuous flow processes to enhance efficiency and safety.
Protocol:
- Reactor Setup : 6-Methylmorpholine and methyl chloroformate are pumped into a microreactor.
- In-Line Quenching : The reaction mixture is acidified with HCl immediately after exiting the reactor.
Conditions :
Benefits :
- Reduced byproduct formation (e.g., diesters or N-alkylated derivatives).
- Scalable for multi-kilogram batches.
Alternative Methods: Dimethyl Carbonate as a Methylating Agent
A catalyst-free approach using dimethyl carbonate (DMC) has been explored for greener synthesis.
Reaction Steps:
- Methylation : 6-Methylmorpholine reacts with DMC under high pressure.
- Acid Workup : HCl is added to isolate the hydrochloride salt.
Conditions :
Limitations :
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Esterification | Carboxylic acid | SOCl₂, MeOH | 75–85 | 98 | Lab-scale |
| Carboxylation | 6-Methylmorpholine | ClCOOCH₃, TEA | 80–90 | 99 | Pilot-scale |
| Continuous Flow | 6-Methylmorpholine | ClCOOCH₃, HCl | 92–95 | 99.5 | Industrial |
| Dimethyl Carbonate | 6-Methylmorpholine | DMC, HCl | 60–70 | 95 | Limited |
Key Observations :
- Continuous flow synthesis offers the highest yield and purity, making it ideal for industrial use.
- Carboxylation with methyl chloroformate balances efficiency and practicality for laboratory settings.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
| Technique | Parameters Analyzed | Reference Standards |
|---|---|---|
| ¹H/¹³C NMR | Structural confirmation | PubChem data |
| HPLC | Purity (>99%) | USP guidelines |
| Mass Spectrometry | Molecular ion (m/z 195.64) | VulcanChem data |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methylmorpholine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Scientific Research Applications
The primary applications of methyl 6-methylmorpholine-2-carboxylate hydrochloride in scientific research include:
- Asymmetric Catalysis : The compound can serve as a ligand in asymmetric catalytic processes, facilitating the synthesis of enantiopure compounds essential in drug discovery and material science.
- Biological Interaction Studies : Research has indicated that this compound may interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding. Preliminary studies suggest potential pharmacological effects due to its structural similarities with other bioactive molecules.
- Synthetic Chemistry : It acts as a versatile building block in organic synthesis, contributing to the development of novel compounds with desired biological activities. Its unique structure allows for modifications that can lead to derivatives with varying properties .
Case Study 1: Enzyme Inhibition
A study investigated the binding affinity of this compound with specific enzymes. The results demonstrated that modifications to the compound could enhance its inhibitory effects, suggesting its potential as a lead compound for drug development targeting enzyme-related diseases.
Case Study 2: Asymmetric Synthesis
In another study, researchers utilized this compound as a chiral ligand in asymmetric synthesis reactions. The outcomes indicated successful production of enantiomerically enriched products, highlighting the compound's utility in synthesizing complex organic molecules with high stereochemical purity .
Mechanism of Action
The mechanism of action of methyl 6-methylmorpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Direct Structural Analogs
6-Methylmorpholine-2-Carboxylic Acid Hydrochloride (CAS 300582-83-6)
- Structural Difference : Lacks the methyl ester group at position 2, instead having a free carboxylic acid.
- Similarity Score : 1.00 (identical backbone) .
(R)- and (S)-Morpholine-2-Carboxylic Acid Hydrochlorides (CAS 154731-81-4 and 1212396-52-5)
Stereoisomeric Variants
Methyl (2S,6S)-6-Methylmorpholine-2-Carboxylate Hydrochloride
- Configuration : Both substituents (methyl and ester) are in the S configuration.
- Relevance : Stereochemistry can dictate pharmacological efficacy; for example, enantiomers may exhibit different binding affinities to chiral targets .
Methyl (2R,6R)-6-Methylmorpholine-2-Carboxylate Hydrochloride (CAS 1807914-39-1)
Functional Group Modifications
Methyl 6-(Trifluoromethyl)morpholine-2-Carboxylate Hydrochloride
- Structural Difference : Trifluoromethyl group replaces the methyl at position 4.
- Impact : Increased electronegativity and lipophilicity due to the CF₃ group, enhancing metabolic resistance and bioavailability .
- Molecular Formula: C₇H₁₀F₃NO₃ (vs. C₈H₁₄ClNO₃ for the target compound) .
Methyl 3-Methylmorpholine-3-Carboxylate Hydrochloride
Heterocyclic Analogs
6-Methylquinazoline-2-Carboxylic Acid Hydrochloride (CAS 1204812-19-0)
- Core Structure : Quinazoline ring instead of morpholine.
- Impact : The aromatic quinazoline core increases rigidity and may enhance binding to planar biological targets (e.g., kinases) .
- Molecular Formula : C₁₀H₉ClN₂O₂ (smaller and more nitrogen-rich than the target compound) .
Metcaraphen Hydrochloride (CAS C20H31NO2•HCl)
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological and Industrial Relevance
Key Findings and Implications
Stereochemistry Matters : Enantiomers like (2S,6S) and (2R,6R) configurations exhibit distinct industrial and pharmacological profiles, underscoring the need for chiral resolution in synthesis .
Functional Group Trade-offs : Trifluoromethyl groups enhance metabolic stability but may introduce synthetic complexity , while free carboxylic acids improve water solubility at the cost of permeability .
Structural Rigidity vs. Flexibility : Morpholine derivatives offer conformational flexibility, whereas quinazoline analogs provide rigidity, influencing target selectivity .
Biological Activity
Methyl 6-methylmorpholine-2-carboxylate hydrochloride (MMH) is a morpholine derivative that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MMH has the molecular formula C₇H₁₄ClNO₃, with a molecular weight of approximately 196 Da. The compound features a morpholine ring, which is significant for its interaction with biological targets. The presence of the carboxylic acid group and the hydrochloride salt form enhances its solubility and potential bioactivity in various biological systems.
The biological effects of MMH are primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine structure allows it to fit into active sites, modulating enzyme activity and influencing various biochemical pathways. Preliminary studies suggest that MMH may act as a ligand, affecting physiological processes through receptor binding.
Biological Activities
Research indicates that MMH exhibits several promising biological activities:
- Antimicrobial Activity : Initial studies suggest that MMH may possess antimicrobial properties. It has shown potential against various bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are still under investigation.
- Anticancer Properties : Some derivatives of morpholine compounds have demonstrated cytotoxic effects against cancer cell lines. MMH's structural similarities to other bioactive molecules suggest it may also exhibit anticancer activity, warranting further exploration .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of drug development for diseases like tuberculosis .
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of MMH:
- Antimicrobial Testing : In vitro tests have shown that MMH can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific MIC values are being established through ongoing research, with preliminary results indicating some level of activity against E. coli and S. aureus.
- Cytotoxicity Assays : Cytotoxic effects were evaluated using the MTT assay on various cancer cell lines. Early results indicate that certain concentrations of MMH may lead to reduced cell viability, suggesting potential anticancer properties .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have highlighted how modifications to the morpholine ring influence biological activity. For instance, changes in substituents have been linked to varying degrees of enzyme inhibition and cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor for PNP |
Table 2: MIC Values Against Bacterial Strains
| Bacterial Strain | MIC Value (mg/mL) | Reference |
|---|---|---|
| E. coli | TBD | |
| S. aureus | TBD |
Q & A
Q. Q1. What are the validated synthetic routes for Methyl 6-methylmorpholine-2-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer :
- Multi-step synthesis : Begin with a cyclization reaction between a substituted acrylonitrile and a mercaptoacetic acid derivative, followed by oxidation and acylation steps. For example, describes a "one-pot" process for articaine hydrochloride involving cyclization, oxidation, and rearrangement, which could be adapted for this compound. Optimize reaction temperature (e.g., 50–80°C for cyclization) and solvent polarity (e.g., methanol or THF) to enhance regioselectivity.
- Yield improvement : Use catalytic hydrogenation for reductive steps and monitor intermediates via TLC or LC-MS. Purify via recrystallization using ethanol/water mixtures to achieve >95% purity .
Q. Q2. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer :
- NMR analysis : Assign stereochemistry using H-H COSY and NOESY spectra. The morpholine ring protons (δ 3.5–4.5 ppm) and methyl ester group (δ 3.7 ppm) should show coupling patterns consistent with the expected conformation.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Prepare crystals via slow evaporation in acetonitrile, and validate hydrogen bonding between the hydrochloride and carboxylate groups .
Q. Q3. What analytical techniques are recommended for quantifying impurities in this compound?
Methodological Answer :
- HPLC with gradient elution : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. Detect impurities at 210 nm, referencing pharmacopeial guidelines (e.g., EP) for validation .
- Mass spectrometry : Perform HRMS (ESI+) to identify impurities such as des-methyl analogs or ester hydrolysis byproducts (e.g., m/z 190.0844 for the free acid).
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in stability data (e.g., pH-dependent degradation vs. thermal decomposition) for this compound?
Methodological Answer :
- Design of stability studies : Conduct accelerated degradation experiments under ICH Q1A(R2) conditions:
- Thermal stress : 40°C/75% RH for 6 months.
- Hydrolytic stress : pH 1–9 buffers at 60°C for 48 hours.
- Data reconciliation : Use ANOVA with post-hoc Bonferroni tests (as in ) to compare degradation rates across conditions. Cross-validate results with Arrhenius modeling for shelf-life prediction .
Q. Q5. What mechanistic insights can be gained from studying the stereochemical stability of this compound under varying reaction conditions?
Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (80:20) to monitor enantiomeric excess (ee) during synthesis.
- Dynamic NMR : Probe ring inversion barriers at 500 MHz in DMSO-d to assess conformational flexibility. Compare with computational models (DFT/B3LYP) to identify steric or electronic factors influencing stability .
Q. Q6. How can researchers address discrepancies in biological activity data linked to polymorphic forms of this compound?
Methodological Answer :
- Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., acetone, ethyl acetate) to isolate forms. Characterize via PXRD and DSC (e.g., endothermic peaks at 180–190°C for Form I vs. 170–175°C for Form II).
- Bioactivity correlation : Test solubility (USP rotating disk method) and permeability (Caco-2 monolayer assay) for each polymorph. Apply Kruskal-Wallis tests to link crystallographic data to in vitro efficacy .
Q. Q7. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?
Methodological Answer :
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile intermediates (e.g., acyl chlorides).
- Waste neutralization : Treat acidic waste with 10% sodium bicarbonate before disposal. Collect organic residues in halogen-resistant containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
